

A Comparative Guide to the Bioequivalence of Chlorphenesin Carbamate Formulations

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Compound of Interest

Compound Name: Chlorphenesin Carbamate

CAS No.: 126632-50-6

Cat. No.: B1178527

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This guide provides a detailed comparison of different oral formulations of **chlorphenesin carbamate**, a centrally acting skeletal muscle relaxant used to alleviate pain and spasms. The focus of this document is on the bioequivalence of these formulations, supported by experimental data from in vivo pharmacokinetic studies and in vitro dissolution testing. This information is intended for researchers, scientists, and professionals in the field of drug development.

In Vivo Bioequivalence: Generic vs. Branded Tablets

A pivotal study conducted in healthy Korean volunteers provides a direct comparison of the bioequivalence between a generic and a branded immediate-release tablet formulation of **chlorphenesin carbamate**. The study was designed as a single-dose, randomized-sequence, open-label, two-period crossover trial.[1]

Quantitative Data Summary

The pharmacokinetic parameters from the aforementioned study are summarized below. The results demonstrate that the generic and branded formulations met the regulatory criteria for bioequivalence.[1]

Table 1: Pharmacokinetic Parameters of **Chlorphenesin Carbamate** Formulations (250 mg)

Parameter	Test Formulation (Generic)	Reference Formulation (Branded)	Geometric Mean Ratio (90% CI)
C _{max} (µg/mL)	3.5 ± 0.9	3.3 ± 0.8	1.06 (1.00 - 1.12)
AUC _{0-t} (µg·h/mL)	13.3 ± 2.4	12.9 ± 2.2	1.02 (0.99 - 1.05)
T _{max} (h)	1.0 (0.3 - 3.0)	1.0 (0.3 - 4.0)	-
t _{1/2} (h)	2.3 ± 0.4	2.4 ± 0.4	-

 Table 2: Pharmacokinetic Parameters of **Chlorphenesin Carbamate** Formulations (500 mg)

Parameter	Test Formulation (Generic)	Reference Formulation (Branded)	Geometric Mean Ratio (90% CI)
C _{max} (µg/mL)	6.1 ± 1.5	5.9 ± 1.3	1.04 (0.96 - 1.12)
AUC _{0-t} (µg·h/mL)	25.1 ± 4.9	24.5 ± 4.5	1.02 (0.98 - 1.06)
T _{max} (h)	1.0 (0.3 - 4.0)	1.3 (0.7 - 4.0)	-
t _{1/2} (h)	2.5 ± 0.5	2.6 ± 0.5	-

C_{max}: Maximum plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T_{max}: Time to reach C_{max}; t_{1/2}: Elimination half-life. Data are presented as mean ± standard deviation for C_{max}, AUC, and t_{1/2}, and as median (range) for T_{max}.

Experimental Protocol: In Vivo Bioequivalence Study

The study was conducted in two groups of healthy Korean volunteers. One group (n=28) received the 250 mg dose, and the other group (n=24) received the 500 mg dose.^[1]

- Study Design: A single-dose, randomized, open-label, two-period crossover design was employed.

- Dosing: Subjects received a single oral dose of either the test (generic) or reference (branded) **chlorphenesin carbamate** tablet.
- Washout Period: A washout period was observed between the two treatment periods.
- Blood Sampling: Blood samples were collected at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after drug administration.[1]
- Bioanalytical Method: Plasma concentrations of **chlorphenesin carbamate** were determined using a validated high-performance liquid chromatography (HPLC) method.
- Pharmacokinetic Analysis: The pharmacokinetic parameters C_{max}, T_{max}, AUC_{0-t}, AUC_{0-∞}, t_{1/2}, and the elimination rate constant (k_e) were calculated from the plasma concentration-time data.
- Statistical Analysis: The bioequivalence of the two formulations was assessed by comparing the 90% confidence intervals (CIs) of the geometric mean ratios for C_{max} and AUC_{0-t}. The acceptance criteria for bioequivalence were 90% CIs within the range of 0.80 to 1.25.[1]

In Vitro Dissolution Testing

In vitro dissolution testing is a critical quality control measure that provides insights into the rate and extent of drug release from a solid dosage form. For immediate-release **chlorphenesin carbamate** tablets, the following dissolution test parameters have been specified.[2]

Quantitative Data Summary

Table 3: In Vitro Dissolution Test for **Chlorphenesin Carbamate** Immediate-Release Tablets

Parameter	Specification
Apparatus	USP Apparatus 2 (Paddle)
Agitation Speed	50 rpm
Dissolution Medium	Water
Additional Media	pH 1.2, 4.0, 6.8
Volume	900 mL
Temperature	37 ± 0.5 °C
Acceptance Criterion	Not less than 85% of the labeled amount is dissolved in 15 minutes.

Experimental Protocol: In Vitro Dissolution Testing

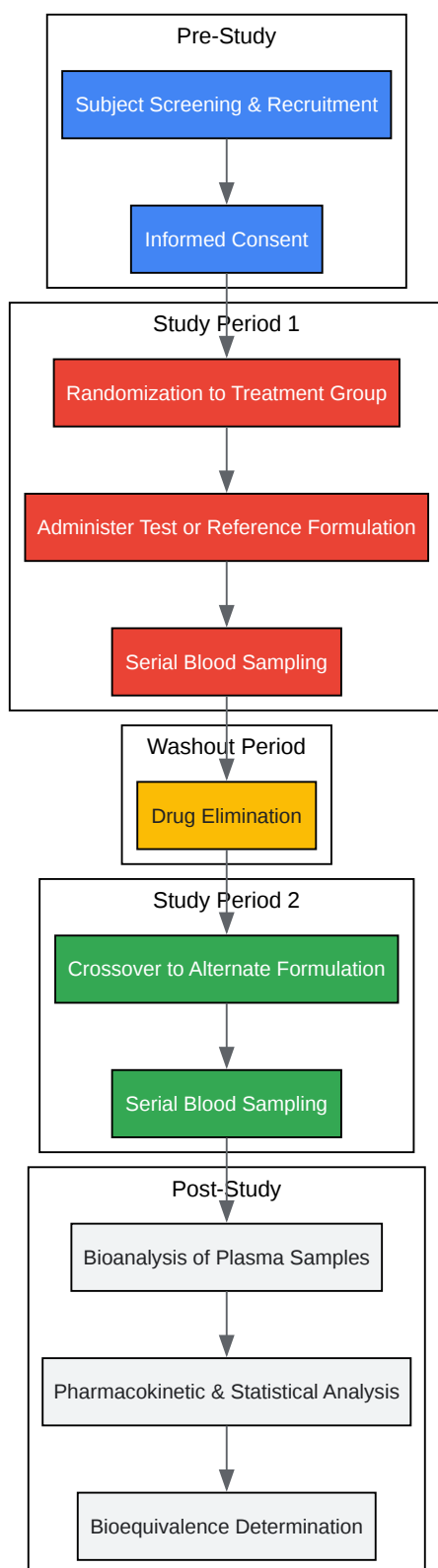
The following protocol is based on the available specifications and general pharmacopeial guidelines.[2]

- **Apparatus Setup:** A USP Apparatus 2 (Paddle) is assembled. The dissolution vessels are filled with 900 mL of the specified dissolution medium (e.g., water) and equilibrated to 37 ± 0.5 °C.
- **Sample Introduction:** One **chlorphenesin carbamate** tablet is placed in each vessel.
- **Operation:** The paddles are rotated at a speed of 50 rpm.
- **Sampling:** Aliquots of the dissolution medium are withdrawn at specified time points (e.g., 5, 10, 15, 20, 30 minutes).
- **Sample Analysis:** The concentration of dissolved **chlorphenesin carbamate** in the withdrawn samples is determined using a validated analytical method, such as UV-Vis spectrophotometry.
- **Data Analysis:** The percentage of the labeled amount of drug dissolved is calculated for each time point to generate a dissolution profile.

Visualizations

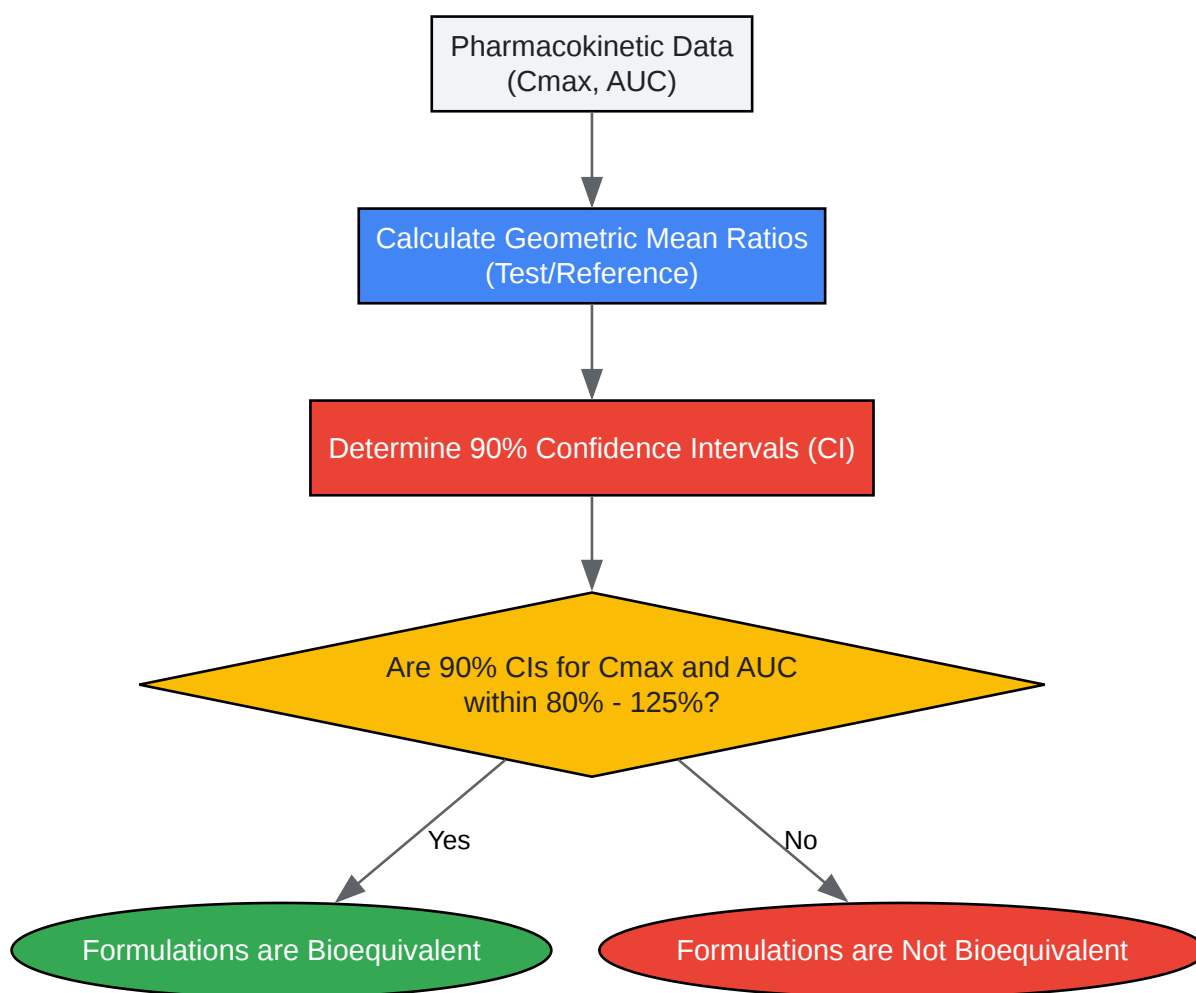
Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow of a typical bioequivalence study and the logical relationship for assessing bioequivalence between two formulations.



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Caption: Experimental workflow for a two-period crossover bioequivalence study.



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Caption: Logical relationship for bioequivalence assessment.

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References

- 1. Relative bioavailability of generic and branded 250-mg and 500-mg oral chlorphenesin carbamate tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- [2. Quality Reevaluation \[jp-orangebook.gr.jp\]](#)
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